4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-3-carboxylic acid
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Description
The compound “4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-3-carboxylic acid” is a type of quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of synthesis protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of the compound “this compound” is CHNO, with an average mass of 328.404 Da and a monoisotopic mass of 328.199829 Da .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. They can undergo various reactions such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The specific reactions for “this compound” are not explicitly mentioned in the available literature.Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential in drug discovery and play a major role in medicinal chemistry . Future research may focus on developing new synthesis methods, exploring new reactions, and investigating their biological and pharmaceutical activities.
Properties
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18(4)13-10-7-5-6-8-12(10)17-9-11(13)14(19)20/h5-9H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFQBTUIDQQHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=NC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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